molecular formula C6H17NSi B8484314 Ethylamine, N-((trimethylsilyl)methyl)- CAS No. 13014-85-2

Ethylamine, N-((trimethylsilyl)methyl)-

Cat. No.: B8484314
CAS No.: 13014-85-2
M. Wt: 131.29 g/mol
InChI Key: JPPNPJJKGOYLBH-UHFFFAOYSA-N
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Description

Contextualization within the Organosilicon Amine Class

Organosilicon compounds are organic molecules containing carbon-silicon bonds. wikipedia.org Within this broad category, organosilicon amines, and specifically α-silylated amines, represent a unique class of reagents. These compounds are characterized by the presence of a silicon atom bonded to the carbon atom adjacent (in the alpha position) to the nitrogen atom, creating a distinctive Si-C-N linkage. researchgate.net

Ethylamine (B1201723), N-((trimethylsilyl)methyl)- is classified as a secondary amine, as the nitrogen atom is bonded to two carbon-based groups (an ethyl group and a trimethylsilylmethyl group) and one hydrogen atom. byjus.compressbooks.pubbritannica.com The presence of the trimethylsilyl (B98337) group distinguishes it from simple dialkylamines and places it in the category of organosilicon amines, which possess reactivity patterns not observed in their non-silylated counterparts. rsc.org The introduction of a triorganosilyl group at the α-position to the nitrogen atom is known to decrease the ionization potential of the amine, facilitating electron transfer processes and the formation of radical cations. researchgate.net

Structural Features and Their Chemical Significance

The chemical behavior of N-((trimethylsilyl)methyl)ethylamine is dictated by the interplay of its constituent parts: the ethyl group, the secondary amine nitrogen, and the influential trimethylsilylmethyl group.

Key Structural Elements:

Trimethylsilyl (TMS) Group: This bulky functional group, consisting of three methyl groups attached to a silicon atom, is known for its chemical inertness and large molecular volume. wikipedia.org In the context of the Si-C-N linkage, the TMS group is pivotal. Silicon's lower electronegativity compared to carbon (1.90 vs 2.55 on the Pauling scale) makes the Si-C bond polarized. wikipedia.orgacs.org This polarization, coupled with the ability of silicon to stabilize an adjacent positive charge (the β-silicon effect), significantly influences the molecule's reactivity.

Si-C-N Linkage: The bond lengths and angles in silylamines differ from typical organic amines. For instance, the Si-N bond is generally longer than a C-N bond, and the geometry around the nitrogen atom in silylamines can be more planar than the typical pyramidal geometry of alkylamines. This structural feature is often attributed to the electronic interactions between the nitrogen lone pair and the silicon atom's d-orbitals.

Secondary Amine: The presence of a reactive N-H bond allows for further functionalization, distinguishing it from tertiary α-silylated amines.

The combination of these features makes the trimethylsilyl group a good electrophilic leaving group, a property central to the primary application of this class of compounds. researchgate.net

Table 1: Physicochemical Properties of Ethylamine, N-((trimethylsilyl)methyl)-
PropertyValue
CAS Number13014-85-2
Molecular FormulaC6H17NSi
Molecular Weight131.29 g/mol
IUPAC NameN-(trimethylsilylmethyl)ethanamine

Overview of Research Interest and Potential Utility

While specific published research on N-((trimethylsilyl)methyl)ethylamine is limited, its potential utility can be inferred from extensive studies on analogous α-silylated amines, such as N-[(Trimethylsilyl)methyl]benzylamine and N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. nbinno.comnbinno.com The primary area of interest for these compounds is their role as stable precursors for azomethine ylides. nbinno.comnbinno.com

Azomethine ylides are highly reactive 1,3-dipoles that are invaluable in the synthesis of five-membered nitrogen-containing heterocyclic compounds, such as pyrrolidines. nbinno.comnbinno.com These structural motifs are prevalent in a vast number of pharmaceuticals and natural products. mdpi.com The general strategy involves the in situ generation of the azomethine ylide from the α-silylated amine precursor by treatment with a fluoride (B91410) source (like cesium fluoride) or an acid catalyst. researchgate.netchemicalbook.com The unstable ylide is immediately "trapped" by a dipolarophile (such as an alkene or alkyne) in a [3+2] cycloaddition reaction. nbinno.comnbinno.com

This type of reaction often proceeds with a high degree of stereospecificity, allowing for precise control over the three-dimensional structure of the final product. nbinno.comresearchgate.net Given its structure, N-((trimethylsilyl)methyl)ethylamine is a prime candidate for generating a non-stabilized N-ethyl-substituted azomethine ylide. This would provide a direct route to N-ethylpyrrolidines, which are valuable building blocks in organic synthesis. The development of synthetic routes utilizing this reagent could therefore offer an efficient and stereocontrolled method for constructing these important heterocyclic systems. nbinno.comnbinno.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13014-85-2

Molecular Formula

C6H17NSi

Molecular Weight

131.29 g/mol

IUPAC Name

N-(trimethylsilylmethyl)ethanamine

InChI

InChI=1S/C6H17NSi/c1-5-7-6-8(2,3)4/h7H,5-6H2,1-4H3

InChI Key

JPPNPJJKGOYLBH-UHFFFAOYSA-N

Canonical SMILES

CCNC[Si](C)(C)C

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of N Trimethylsilyl Methyl Ethylamine Analogs

Generation and Reactivity of Azomethine Ylides

Azomethine ylides are nitrogen-based 1,3-dipoles that are typically generated in situ due to their high reactivity. wikipedia.orgnih.gov Analogs like N-benzyl-N-(methoxymethyl)-N-((trimethylsilyl)methyl)amine are considered effective equivalents of nonstabilized azomethine ylides, which readily engage in 1,3-dipolar cycloaddition reactions. orgsyn.orgresearchgate.net This approach has become a cornerstone for the synthesis of five-membered nitrogen heterocycles. orgsyn.orgthieme.de

In Situ Formation of Methyleneamine-Type Ylides from N-((trimethylsilyl)methyl)amine Derivatives

N-((trimethylsilyl)methyl)amine derivatives are designed to facilitate the generation of azomethine ylides under mild conditions. The process is initiated by the removal of the silyl (B83357) group, which triggers the elimination of a leaving group (such as a methoxy (B1213986) group) from the nitrogen atom. This sequence results in the formation of a transient iminium ion, which then readily forms the methyleneamine-type ylide. researchgate.nethighfine.com This in situ generation is crucial as it allows the highly reactive ylide to be immediately trapped by a dipolarophile present in the reaction mixture, minimizing side reactions. wikipedia.org

Catalytic Systems for Ylide Generation (e.g., Trifluoroacetic Acid, TBAF, Zinc Chloride, Cesium Fluoride)

The formation of azomethine ylides from N-((trimethylsilyl)methyl)amine precursors can be initiated by a variety of catalytic systems, including both acid and fluoride (B91410) sources. researchgate.nethighfine.com Lewis acids or proton acids can catalyze the reaction, as can fluoride ions, which have a high affinity for silicon. researchgate.net

Commonly employed catalysts include:

Trifluoroacetic Acid (TFA): An effective acid catalyst for generating the ylide. mdpi.comhighfine.comnih.gov

Tetrabutylammonium Fluoride (TBAF): A common fluoride source used to induce desilylation. highfine.com

Cesium Fluoride (CsF): Another fluoride source that promotes the formation of the dipole. researchgate.net

Zinc Chloride (ZnCl₂): A Lewis acid that can facilitate the generation of the ylide. researchgate.net

The choice of catalyst can influence the reaction conditions and efficiency, but all serve the primary function of initiating the cascade that leads to the reactive azomethine ylide intermediate.

CatalystTypeFunction
Trifluoroacetic Acid (TFA)Brønsted AcidProtonates the leaving group, facilitating ylide formation. mdpi.comnih.gov
Tetrabutylammonium Fluoride (TBAF)Fluoride SourceAttacks the silicon atom, initiating desilylation. highfine.com
Cesium Fluoride (CsF)Fluoride SourceActs as a desilylating agent to generate the ylide. researchgate.net
Zinc Chloride (ZnCl₂)Lewis AcidCoordinates to the precursor to facilitate the elimination sequence. researchgate.net

[3+2] Cycloaddition Reactions with Dipolarophiles

Once generated, the azomethine ylide readily undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile, typically an electron-deficient alkene. thieme.de This reaction is a highly efficient method for constructing substituted pyrrolidine (B122466) rings, often with a high degree of stereocontrol, potentially creating up to four new contiguous stereocenters in a single step. wikipedia.orgnih.gov The concerted nature of this pericyclic reaction accounts for its high stereospecificity. orgsyn.org

The versatility of the azomethine ylide generated from N-((trimethylsilyl)methyl)ethylamine analogs is demonstrated by its successful cycloaddition with various types of olefins. Both acyclic (chain) and cyclic olefins can serve as effective dipolarophiles, leading to a diverse range of pyrrolidine-containing structures. highfine.com

A significant feature of the [3+2] cycloaddition involving these ylides is the high degree of stereoselectivity. mdpi.com When reacting with chain olefins, the cycloaddition often proceeds with complete cis stereoselectivity. highfine.com For example, the reaction with dimethyl maleate (B1232345) (a cis-alkene) and dimethyl fumarate (B1241708) (a trans-alkene) proceeds stereospecifically, meaning the relative stereochemistry of the substituents on the olefin is retained in the final pyrrolidine product. orgsyn.orgresearchgate.net This outcome is consistent with a concerted 1,3-dipolar cycloaddition mechanism. orgsyn.org

DipolarophileStereochemistryOutcomeReference
Dimethyl MaleateCisStereospecific cycloaddition, retains cis configuration. orgsyn.orgresearchgate.net
Dimethyl FumarateTransStereospecific cycloaddition, retains trans configuration. orgsyn.orgresearchgate.net

The reaction exhibits excellent diastereoselectivity when reacting with olefins that are part of a cyclic system. highfine.com The topology of the resulting product depends on the nature of the cyclic olefin used as the dipolarophile.

Fused Systems: When the double bond is part of a ring (an endocyclic double bond), the [3+2] cycloaddition leads to the formation of fused bicyclic systems, where the newly formed pyrrolidine ring shares an edge with the original ring. highfine.com

Spirocyclic Systems: When the double bond is attached to a ring (an exocyclic double bond), the reaction results in the formation of spirocyclic compounds. highfine.com In these molecules, the two rings are joined at a single carbon atom. The synthesis of such spiro-heterocycles is of significant interest due to their prevalence in natural products and their potential applications in medicinal chemistry. nih.gov

This predictable control over the molecular architecture makes the cycloaddition of azomethine ylides derived from N-((trimethylsilyl)methyl)ethylamine analogs a powerful strategy for constructing complex, polycyclic nitrogen-containing molecules. highfine.comresearchgate.net

Reactions with Carbonyl Compounds (e.g., Aliphatic Aldehydes) for Oxazolidine (B1195125) Synthesis

N-((trimethylsilyl)methyl)ethylamine analogs are effective precursors for the synthesis of oxazolidine rings when reacted with carbonyl compounds, particularly aliphatic aldehydes. highfine.com The reaction proceeds through a [3+2] cycloaddition mechanism. First, the silylmethylamine is treated with a catalyst, such as lithium fluoride, to generate a reactive azomethine ylide intermediate. This 1,3-dipole then reacts with the carbonyl group (the dipolarophile) of the aldehyde to form the five-membered oxazolidine ring. highfine.comnbinno.com

The general mechanism is believed to involve the formation of a transient hemiaminal, which then proceeds through an iminium intermediate that undergoes cyclization. nih.gov This method provides a direct route to substituted oxazolidines, which are important structural motifs in various biologically active molecules. organic-chemistry.orgresearchgate.netscirp.orgsemanticscholar.org Studies on analogs like N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine have demonstrated that this reaction provides good yields with a range of aliphatic aldehydes. highfine.com

Table 1: Synthesis of Oxazolidines from N-((trimethylsilyl)methyl)amine Analogs and Aldehydes
Amine AnalogAldehydeProductKey Features
N-(methoxymethyl)-N-((trimethylsilyl)methyl)benzylamineAliphatic Aldehydes (General)Substituted OxazolidineProceeds via azomethine ylide intermediate; Good yields reported. highfine.com
N-(silylmethyl)-substituted ketene (B1206846) N,S-acetalsCarbonyl Compoundsα-alkylideneoxazolidinesSynthetic equivalents of alkylideneazomethine ylides. researchgate.net
Reactions with Isothiocyanates

Secondary amines like N-((trimethylsilyl)methyl)ethylamine readily react with isothiocyanates (R-N=C=S). This reaction is a nucleophilic addition where the lone pair of electrons on the amine nitrogen attacks the electrophilic central carbon atom of the isothiocyanate group. The resulting product is a trisubstituted thiourea (B124793).

The mechanism is straightforward and does not require a catalyst, although it can be influenced by solvent and temperature. This transformation is a common and efficient method for the synthesis of thiourea derivatives, which are valuable in medicinal chemistry and as ligands in coordination chemistry. The synthesis of isothiocyanates themselves often begins with primary amines reacting with agents like carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then decomposed. researchgate.netnih.govnih.govchemrxiv.org

Table 2: General Reaction with Isothiocyanates
Reactant 1Reactant 2Product Class
N-((trimethylsilyl)methyl)ethylamineR-N=C=S (Isothiocyanate)N-Ethyl-N-((trimethylsilyl)methyl)-N'-R-thiourea
Reactions with Activated Alkenes

N-((trimethylsilyl)methyl)ethylamine and its analogs exhibit versatile reactivity towards activated alkenes (e.g., α,β-unsaturated carbonyls, nitriles, or nitro compounds). Two primary reaction pathways are observed: aza-Michael addition and [3+2] cycloaddition.

Aza-Michael Addition : In this pathway, the amine acts as a nucleophile in a conjugate addition to the electron-deficient alkene. This reaction, often performed without a catalyst, results in the formation of a β-amino compound. semanticscholar.orgresearchgate.net This is a powerful method for C-N bond formation. nih.govpkusz.edu.cnnih.gov

[3+2] Cycloaddition : Alternatively, the silylmethylamine can first generate an azomethine ylide, which then undergoes a 1,3-dipolar cycloaddition with the activated alkene to form a substituted pyrrolidine ring. orgsyn.org This pathway is highly valuable for constructing complex nitrogen heterocycles with high stereocontrol. highfine.comnbinno.com For example, the reaction of N-(methoxymethyl)-N-((trimethylsilyl)methyl)benzylamine with electron-deficient olefins like dimethyl fumarate and maleate proceeds stereospecifically. orgsyn.org

Table 3: Reactivity of N-((trimethylsilyl)methyl)ethylamine Analogs with Activated Alkenes
Activated Alkene TypeReaction PathwayProductReference
α,β-Unsaturated Esters/NitrilesAza-Michael Additionβ-Amino Ester/Nitrile semanticscholar.org
Electron-Deficient Olefins[3+2] CycloadditionSubstituted Pyrrolidine orgsyn.org
E-2-(trimethylsilyl)-1-nitroethene[3+2] Cycloaddition (with Nitrile N-Oxides)Isoxazoline mdpi.com
Reactions with C,N-Cyclic Azomethine Imines

The reaction between N-((trimethylsilyl)methyl)ethylamine analogs and C,N-cyclic azomethine imines is not extensively documented in the literature. Both species are precursors to, or are themselves, 1,3-dipoles. N-((trimethylsilyl)methyl)ethylamine generates an azomethine ylide, while C,N-cyclic azomethine imines are a distinct class of 1,3-dipoles. researchgate.net

C,N-cyclic azomethine imines are widely used in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to construct diverse dinitrogenated heterocyclic frameworks. researchgate.netrsc.orgnih.govresearchgate.net A direct cycloaddition between two different 1,3-dipoles is not a conventional transformation. Therefore, any reaction between these two species would likely require one to act in a non-traditional role, the mechanism of which remains speculative without specific research findings.

Reactions with Vinyl Sulfonyl Fluorides, Cyanosulfones, and Alkenyl Boropinacolates

The reactivity of N-((trimethylsilyl)methyl)ethylamine analogs towards these specialized Michael acceptors follows predictable patterns based on their electronic properties.

Vinyl Sulfonyl Fluorides and Cyanosulfones : These compounds are potent Michael acceptors due to the strong electron-withdrawing nature of the sulfonyl fluoride and cyanosulfone groups. N-((trimethylsilyl)methyl)ethylamine is expected to react with them via an aza-Michael conjugate addition. The nucleophilic amine would attack the β-carbon of the vinyl group, leading to the formation of a C-N bond and yielding a β-amino sulfonyl fluoride or β-amino cyanosulfone adduct.

Alkenyl Boropinacolates : The reaction with alkenyl boropinacolates has been shown to proceed via a [3+2] cycloaddition pathway. An azomethine ylide, generated from the silylmethylamine, reacts with the alkenyl boronate to yield 3-boronic-ester-substituted pyrrolidines. This provides a valuable route to functionalized pyrrolidines that can undergo further synthetic transformations at the boronic ester site.

[3+3] Cycloaddition Reactions

While N-((trimethylsilyl)methyl)ethylamine and its analogs are renowned as precursors for azomethine ylides that primarily undergo [3+2] cycloadditions, the landscape of cycloaddition chemistry is broader. highfine.comorgsyn.orgnbinno.comresearchgate.netresearchgate.netresearchgate.netmdpi.com Related nitrogen-containing 1,3-dipoles, specifically certain classes of azomethine imines, have been shown to participate in [3+3] cycloaddition reactions. rsc.org For instance, copper-catalyzed [3+3] cycloadditions between azomethine imines and ethynyl (B1212043) methylene (B1212753) cyclic carbamates have been developed to synthesize 1,2,4-triazinane (B1258816) derivatives. chemrxiv.org

However, the direct participation of azomethine ylides derived from N-((trimethylsilyl)methyl)ethylamine in [3+3] cycloadditions is less common and not as well-established as their [3+2] reactivity. Such a reaction would require a suitable three-atom coupling partner to construct a six-membered ring, a pathway that represents a more specialized area of its reactivity profile.

Role in Amine Alkylation and Functionalization

The traditional N-alkylation of amines with alkyl halides is often plagued by a lack of selectivity, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com N-((trimethylsilyl)methyl)ethylamine offers a sophisticated solution to the broader challenge of amine functionalization, moving beyond simple alkylation.

Its primary role is not as a direct alkylating agent but as a versatile synthetic intermediate that enables complex molecular architectures to be built upon the ethylamine (B1201723) scaffold. The key is the unique reactivity imparted by the trimethylsilylmethyl group. ontosight.ai This group allows for the controlled, in-situ generation of an azomethine ylide, which can then be trapped in cycloaddition reactions.

This strategy represents a powerful form of amine functionalization where, for example, a simple ethylamine core is elaborated into a complex pyrrolidine-containing structure in a single, often stereocontrolled, step. This circumvents the problems of over-alkylation and provides access to high-value, functionalized amine products that would be difficult to obtain through conventional methods. researchgate.netnih.govnih.govrsc.org The trimethylsilyl (B98337) group, therefore, serves as a latent functional handle, transforming the amine into a building block for advanced heterocyclic synthesis. udayton.edu

Compound Name Reference Table

Table 4: List of Chemical Compounds
Compound Name
Ethylamine, N-((trimethylsilyl)methyl)-
N-(methoxymethyl)-N-((trimethylsilyl)methyl)benzylamine
Lithium fluoride
Carbon disulfide
Dimethyl fumarate
Dimethyl maleate
E-2-(trimethylsilyl)-1-nitroethene
1,2,4-triazinane

N-Methylation Strategies Relevant to Silylated Amines

N-methylation of primary and secondary amines is a fundamental transformation in organic synthesis. For silylated amines like N-((trimethylsilyl)methyl)ethylamine, established methods such as the Eschweiler-Clarke reaction and other reductive amination protocols are of significant relevance. researchgate.net

The Eschweiler-Clarke reaction provides a classic route to N-methylated amines, utilizing formaldehyde (B43269) as the carbon source and formic acid as the reducing agent. rsc.orgresearchgate.net The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by a hydride transfer from formic acid. researchgate.net A key advantage of this method is that it inherently avoids the formation of quaternary ammonium salts, as a tertiary amine cannot form an iminium ion under these conditions. rsc.orgresearchgate.net This makes it a suitable strategy for the controlled methylation of N-((trimethylsilyl)methyl)ethylamine to its N-methyl and N,N-dimethyl derivatives.

Modern variations of reductive amination offer alternative approaches. These methods often employ milder reducing agents in place of formic acid, such as sodium borohydride, sodium cyanoborohydride, or hydrosilanes, in conjunction with formaldehyde. wikipedia.org For instance, copper-catalyzed N-methylation using paraformaldehyde and polymethylhydrosiloxane (B1170920) (PMHS) has been shown to be highly efficient for a range of aliphatic and aromatic amines. documentsdelivered.com Such catalytic systems could be effectively applied to the N-methylation of silylated amines, offering high yields under relatively mild conditions. documentsdelivered.comrsc.org

The general mechanism for these reductive amination reactions involves two main steps:

Imine/Iminium Ion Formation: The amine reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to an iminium ion. researchgate.net

Reduction: A hydride source reduces the iminium ion to the corresponding methylated amine. researchgate.net

For a primary amine like N-((trimethylsilyl)methyl)ethylamine, this process can occur twice to yield the tertiary amine. The choice of reagents and reaction conditions can often be tuned to favor either mono- or di-methylation.

N-Methylation StrategyReagentsKey FeaturesPotential Applicability to Silylated Amines
Eschweiler-Clarke ReactionFormaldehyde, Formic AcidPrevents quaternization; typically requires elevated temperatures. rsc.orgresearchgate.netDirectly applicable for mono- and di-methylation.
Reductive AminationFormaldehyde, NaBH3CN or NaBH(OAc)3Milder conditions; good functional group tolerance. researchgate.netWell-suited due to mildness and selectivity.
Catalytic Reductive AminationFormaldehyde, Hydrosilanes, Metal Catalyst (e.g., Cu, Pd)High efficiency and atom economy; mild conditions. documentsdelivered.comrsc.orgHighly promising for clean and efficient methylation.

Participation in Metal-Catalyzed Processes

The presence of both a nitrogen donor and a silicon-containing moiety in N-((trimethylsilyl)methyl)ethylamine analogs makes them intriguing ligands in organometallic chemistry.

N-silylated amines can act as ligands for a variety of transition metals. The coordination typically occurs through the nitrogen lone pair. The trimethylsilyl group exerts a significant steric and electronic influence on the metal center. Electronically, N-silylated amines are considered to have distinct properties that can lead to complementary reactivity compared to their non-silylated parent compounds. rsc.org The Si-N bond can be readily cleaved hydrolytically, which is a useful feature in transformations where the free amine product is desired after the reaction. rsc.org

While specific studies on the coordination chemistry of N-((trimethylsilyl)methyl)ethylamine are not extensively documented, analogies can be drawn from related systems. For example, N-heterocycle-substituted silyl ligands have been synthesized within the coordination sphere of iron, demonstrating that silyl groups can be tailored to tune the electronic properties of the resulting metal complex. The reactivity of metal complexes can be significantly altered by the presence of silyl groups on the ligands, influencing processes such as the activation of small molecules like dinitrogen. wikipedia.org

The (trimethylsilyl)methyl group is a cornerstone in organolithium chemistry. (Trimethylsilyl)methyllithium (LiCH₂SiMe₃) is a widely used reagent, often employed to introduce the (trimethylsilyl)methyl ligand to transition metals. wikipedia.org These ligands are valued for conferring high solubility in nonpolar solvents and for their resistance to β-hydride elimination, a common decomposition pathway for organometallic compounds. wikipedia.org

Organolithium reagents typically exist as aggregates in solution, which can temper their reactivity. rsc.org The synthesis and characterization of monomeric organolithium complexes are therefore of great interest, as they are expected to exhibit enhanced reactivity. rsc.org

A recently synthesized monomeric (trimethylsilyl)methyl lithium complex, [Li(CH₂SiMe₃)(κ³-N,N′,N′′-Me₆Tren)], has provided significant insights into the intrinsic reactivity of the Li-CH₂SiMe₃ unit. rsc.orgrsc.org Preliminary reactivity studies with this complex have demonstrated two key reaction patterns:

C=O Insertion: The complex readily reacts with benzophenone, leading to the insertion of the carbonyl group into the Li-C bond. This forms a lithium alkoxide, which ultimately results in a cubic Li₄O₄ core structure after workup. rsc.org This highlights the potent nucleophilicity of the (trimethylsilyl)methyl anion.

C-H Activation: The monomeric complex has been shown to react with toluene (B28343), resulting in the deprotonation of the methyl group of toluene to form benzyllithium. rsc.org This demonstrates the strong basicity of the complex and its ability to activate otherwise relatively inert C-H bonds.

The decomposition of this monomeric complex also proceeds via C-H and C-N activation of the supporting amine ligand, further underscoring the high reactivity of the terminal Li-C bond. researchgate.netrsc.org

Reaction TypeReactantProduct TypeSignificance
C=O InsertionBenzophenoneLithium alkoxideDemonstrates potent nucleophilicity of the [CH₂SiMe₃]⁻ anion. rsc.org
C-H ActivationTolueneBenzyllithium complexHighlights the strong basicity and ability to activate inert C-H bonds. rsc.org

Organolithium Chemistry Involving (Trimethylsilyl)methyl Groups

Mechanistic Insights into Transformative Reactions

Understanding the reaction pathways and transition states is crucial for optimizing existing reactions and designing new synthetic methodologies involving silylated amines and their derivatives.

While detailed mechanistic studies specifically on N-((trimethylsilyl)methyl)ethylamine are scarce, insights can be gained from related systems.

In the context of N-formylation of amines using CO₂ and hydrosilanes, a reaction relevant to the modification of the amine functionality, complex reaction equilibria are involved. acs.org Mechanistic studies suggest that the reaction can proceed through several pathways, including the formation of a formoxysilane intermediate or a silylcarbamate intermediate, depending on the nucleophilicity of the amine and the reaction conditions. acs.org For a strongly nucleophilic amine, the pathway involving a silylcarbamate intermediate, which is then reduced, is often favored. acs.org

For reactions involving organolithium species, the mechanism is heavily influenced by the aggregation state. The monomeric (trimethylsilyl)methyl lithium complex serves as a model for the key reactive intermediate in many LiR-mediated reactions. rsc.org The observed C-H activation and C=O insertion reactions are believed to proceed through transition states where the lithium cation coordinates to the substrate, facilitating the nucleophilic attack or deprotonation by the carbanion.

In metal-catalyzed processes, the silylated amine ligand can play a cooperative role. For instance, in the activation of Si-H bonds by Ni(0) complexes bearing imine ligands, a concerted, nickel-mediated ligand-to-ligand hydrogen transfer has been proposed based on DFT calculations. acs.org This suggests that the N-((trimethylsilyl)methyl)ethylamine ligand could potentially participate in similar cooperative bond activation steps at a metal center. The reversible cleavage of the Si-N bond has also been observed in some systems, which could be a key step in certain catalytic cycles. acs.org

The elucidation of these pathways often relies on a combination of kinetic studies, in situ spectroscopic monitoring, and computational modeling to map out the energy profiles of potential transition states and intermediates.

Applications of N Trimethylsilyl Methyl Ethylamine in Advanced Organic Synthesis

Building Blocks for Nitrogen-Containing Heterocyclic Compounds

One of the most powerful applications of N-((trimethylsilyl)methyl)ethylamine derivatives is in the synthesis of nitrogen-containing heterocycles, particularly five-membered rings like pyrrolidines. wikipedia.orgorgsyn.org These compounds serve as precursors to non-stabilized azomethine ylides, which are highly reactive 1,3-dipoles. wikipedia.orgnih.gov

The generation of the azomethine ylide typically occurs in situ. Treatment of an N-((trimethylsilyl)methyl)amine derivative, such as N-benzyl-N-(methoxymethyl)-N-((trimethylsilyl)methyl)amine, with a catalytic amount of acid (e.g., trifluoroacetic acid) or a fluoride (B91410) source initiates a sequence that eliminates the silyl (B83357) group to form the transient ylide. clockss.orgmdpi.com This reactive intermediate is immediately trapped by a dipolarophile, such as an alkene or alkyne, in a [3+2] cycloaddition reaction to construct the pyrrolidine (B122466) ring system. mdpi.com This method is exceptionally effective for creating polysubstituted pyrrolidines. orgsyn.org

The [3+2] cycloaddition reactions involving these ylides are known for their high degree of regio- and diastereoselectivity. mdpi.comresearchgate.net For instance, the reaction of an azomethine ylide generated from a silylmethylamine precursor with trans-arylacrylates yields the corresponding trans-pyrrolidine derivatives, demonstrating the stereochemical control of the process. mdpi.com The versatility of this method allows for the synthesis of a wide array of heterocyclic structures, including complex spiro- and fused-ring systems, by choosing the appropriate dipolarophile. wikipedia.org

Table 1: Examples of Heterocycles Synthesized via Azomethine Ylides Derived from Silylmethylamines

Dipolarophile Resulting Heterocycle Key Features
Alkenes (e.g., acrylates) Pyrrolidines High stereoselectivity, potential for four new stereocenters. wikipedia.orgmdpi.com
Alkynes Pyrrolines/Pyrroles Access to unsaturated heterocyclic systems. escholarship.org
Aldehydes/Ketones Oxazolidines Reaction with carbonyls expands synthetic utility. nih.gov
Isatoic Anhydrides 1,3-Benzodiazepin-5-ones Cascade reaction involving cycloaddition and subsequent rearrangement. researchgate.net

Strategies for Protection-Deprotection in Complex Synthetic Pathways

While the trimethylsilyl (B98337) (TMS) group is a classic protecting group for various functionalities, the role of the N-((trimethylsilyl)methyl)amino moiety is more nuanced. Rather than acting as a simple protecting group that is later removed to reveal a secondary amine, its primary function is to serve as a stable precursor to a reactive intermediate—the azomethine ylide. clockss.org

In this context, the (trimethylsilyl)methyl group acts as a masked form of the ylide's carbanionic center. The C-Si bond is stable enough to allow for the storage and handling of the parent amine but is selectively cleaved under specific conditions (e.g., with fluoride ions or acid) to trigger the desired reactivity. nih.govclockss.org This strategy of "protecting" a highly reactive species like an unstabilized ylide in the form of a stable organosilane precursor is a key concept in modern synthesis. It allows for the controlled, in situ generation of the reactive species only when needed, avoiding undesired side reactions. This approach provides a synthetic equivalent to a nonstabilized azomethine ylide, which would otherwise be difficult to handle. orgsyn.org

Precursors for Silicon-Containing Polymeric Materials and Surface Modification

Precursors for Polymeric Materials: Organosilicon compounds containing both silicon and nitrogen, such as N-((trimethylsilyl)methyl)ethylamine, are valuable precursors for the synthesis of advanced ceramic materials. researchgate.net Through a process of pyrolysis, these molecular precursors can be converted into silicon carbonitride (SiCN) ceramics. nih.gov These materials are of significant interest due to their exceptional properties, including high thermal stability, mechanical strength, and resistance to oxidation, making them suitable for applications in high-temperature environments like aerospace components. nih.gov The molecular structure of the precursor directly influences the composition and properties of the final ceramic product.

Surface Modification: The dual functionality of N-((trimethylsilyl)methyl)ethylamine allows it to act as an effective agent for surface modification. The amino group provides a reactive handle for grafting the molecule onto various substrates. nih.gov For example, it can react with silanol (B1196071) groups on the surface of silica (B1680970) or other metal oxides, forming a covalent bond. researchgate.net Once anchored, the organosilicon part of the molecule alters the surface properties. This can be used to tune characteristics such as hydrophobicity, adhesion, and biocompatibility. researchgate.net This ability to tailor surface chemistry is critical in fields ranging from materials science and electronics to biomedical engineering. nih.govresearchgate.net

Contributions to Stereoselective Synthesis

The generation of azomethine ylides from N-((trimethylsilyl)methyl)ethylamine derivatives has made significant contributions to stereoselective synthesis. escholarship.org The [3+2] cycloaddition reaction is a concerted pericyclic process, meaning its stereochemical outcome is highly controlled and predictable. This reaction has the potential to create up to four new contiguous stereocenters in a single step with a high degree of control. wikipedia.org

The stereoselectivity of the cycloaddition is influenced by several factors:

Dipole Geometry: Azomethine ylides can exist in different geometries (e.g., W-shaped, U-shaped, S-shaped), which influences the relative stereochemistry of the substituents at the 2- and 5-positions of the resulting pyrrolidine ring. wikipedia.org

Dipolarophile Geometry: The stereochemistry of the alkene dipolarophile is retained in the product. For instance, a cis-alkene will yield a 3,4-cis-substituted pyrrolidine, while a trans-alkene will give a 3,4-trans-substituted product. orgsyn.org

Reaction Conditions: The choice of catalyst and reaction conditions can influence the facial selectivity of the cycloaddition, particularly in intramolecular variants, leading to the formation of complex, stereochemically dense polycyclic frameworks. escholarship.org

This high level of stereocontrol makes the methodology invaluable for the synthesis of complex natural products and pharmaceuticals where precise three-dimensional structure is essential for biological activity.

Utilization in Asymmetric Catalysis

While N-((trimethylsilyl)methyl)ethylamine itself is an achiral reagent, it plays a central role in asymmetric catalysis when used in conjunction with a chiral catalyst. thieme-connect.de The development of catalytic, enantioselective 1,3-dipolar cycloadditions has become a major focus in organic synthesis. researchgate.netnih.gov

In this approach, a chiral Lewis acid catalyst, often based on metals like zinc, copper, or indium, coordinates to the dipolarophile, the azomethine ylide, or both. thieme-connect.denih.gov This coordination creates a chiral environment around the reactants. When the achiral azomethine ylide, generated from the silylmethylamine precursor, reacts with the dipolarophile within this chiral pocket, the transition state for the formation of one enantiomer is favored over the other. nih.gov This results in the formation of a highly enantioenriched heterocyclic product. thieme-connect.de The ability to use substoichiometric amounts of a chiral catalyst to generate products with high enantiomeric excess makes this a powerful and efficient strategy for synthesizing chiral nitrogen-containing molecules. thieme-connect.dedoi.org

Reagent in Polymer Chemistry (e.g., Controlled Ring-Opening Polymerization Initiators)

N-((trimethylsilyl)methyl)ethylamine belongs to the class of N-trimethylsilyl (N-TMS) amines, which have been identified as highly effective initiators for the controlled ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). pku.edu.cnillinois.edunih.gov This method provides a robust route to well-defined polypeptides with controlled molecular weights and narrow molecular weight distributions. nih.govresearchgate.net

The polymerization mechanism involves the nucleophilic attack of the amine on the NCA monomer. illinois.edu A key feature of using N-TMS amine initiators is the cleavage of the Si-N bond during the initiation step. pku.edu.cnillinois.edu The amine moiety opens the NCA ring to form an amide bond at the C-terminus of the growing chain. illinois.edu Simultaneously, the trimethylsilyl group is transferred to the nitrogen of the newly opened monomer, forming a trimethylsilyl carbamate (B1207046) (TMS-CBM) at the N-terminus. pku.edu.cnccspublishing.org.cn This TMS-CBM acts as the propagating chain end. illinois.edunih.gov

This "NAM-TMS" (Normal Amine Mechanism with TMS transfer) pathway is thermodynamically favored over simple proton transfer and prevents side reactions that often plague traditional amine-initiated polymerizations, leading to a more controlled, living-like process. nih.govfrontiersin.org An important advantage of this method is the ability to introduce specific functionalities at the C-terminus of the polypeptide by simply choosing an initiator with the desired functional group attached to the nitrogen atom. illinois.educcspublishing.org.cn

Table 2: Controlled Polymerization of γ-benzyl-L-glutamate NCA (Glu-NCA) using various N-TMS Amine Initiators

Initiator M/I Ratio Expected Mn (g/mol) Observed Mn (g/mol) PDI (Mw/Mn)
N-TMS Benzylamine (B48309) 100 22,100 23,500 1.14
N-TMS Morpholine 100 22,100 21,800 1.12
N-TMS Propargylamine 100 22,100 21,900 1.15

Data derived from research on N-TMS amine-mediated NCA polymerizations. illinois.edu

Advanced Spectroscopic Characterization and Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural analysis of Ethylamine (B1201723), N-((trimethylsilyl)methyl)-, offering a window into the molecule's atomic connectivity and the local chemical environment of its constituent nuclei.

Proton NMR (¹H NMR) spectroscopy for Ethylamine, N-((trimethylsilyl)methyl)- is used to identify the different types of hydrogen atoms (protons) present in the molecule. The spectrum is expected to show five distinct signals, corresponding to the five non-equivalent proton environments. The chemical shifts are influenced by the electronegativity of adjacent atoms, with protons closer to the nitrogen and silicon atoms showing characteristic shifts.

The trimethylsilyl (B98337) group, -(Si(CH₃)₃), typically produces a sharp, intense singlet near 0.0 ppm, as the nine protons are chemically equivalent and shielded by the silicon atom. The methylene (B1212753) bridge protons (-N-CH₂-Si-) are expected to appear as a singlet, shifted slightly downfield due to the influence of the adjacent nitrogen and silicon atoms. The protons of the ethyl group (-CH₂-CH₃) will appear as a quartet for the methylene group and a triplet for the methyl group, a classic ethyl pattern resulting from spin-spin coupling. The N-H proton signal is often broad and its chemical shift can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Data for Ethylamine, N-((trimethylsilyl)methyl)-

Proton GroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-Si(CH ₃)₃~ 0.1Singlet9H
-N-CH ₂-Si-~ 2.1 - 2.3Singlet2H
-N-CH ₂-CH₃~ 2.6Quartet2H
-N-CH₂-CH~ 1.1Triplet3H
-NH -Variable (e.g., ~ 1.0 - 2.0)Broad Singlet1H

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to analyze the carbon skeleton of the molecule. For Ethylamine, N-((trimethylsilyl)methyl)-, four distinct signals are anticipated, corresponding to the four unique carbon environments within the structure.

The carbon atoms of the trimethylsilyl group will appear as a single resonance at a high-field position (low ppm value), characteristic of silicon-bound methyl groups. The carbon of the methylene bridge (-N-CH₂-Si-) will be influenced by both the nitrogen and silicon atoms. The two carbons of the N-ethyl group will give rise to two separate signals at positions typical for aliphatic amines.

Table 2: Predicted ¹³C NMR Data for Ethylamine, N-((trimethylsilyl)methyl)-

Carbon GroupPredicted Chemical Shift (δ, ppm)
-Si(C H₃)₃~ -1.0
-N-C H₂-Si-~ 40 - 45
-N-C H₂-CH₃~ 48 - 52
-N-CH₂-C H₃~ 15 - 18

Silicon-29 NMR (²⁹Si NMR) is a specialized technique that provides direct information about the silicon atom's chemical environment. Since the molecule contains a single silicon atom within a trimethylsilyl group attached to a carbon, a single resonance is expected in the ²⁹Si NMR spectrum. The chemical shift for silicon atoms in tetraorganosilanes, such as the trimethylsilyl group in this molecule, typically appears in a well-defined region of the spectrum, close to the reference standard, tetramethylsilane (B1202638) (TMS). Analysis of various trimethylsilyl-substituted compounds indicates that the specific shift can provide insight into the electronic effects of the N-ethylaminomethyl substituent. unige.chumich.edu

Variable-Temperature (VT) NMR studies can be utilized to investigate dynamic processes within the Ethylamine, N-((trimethylsilyl)methyl)- molecule. Potential dynamic behaviors that could be observed include nitrogen inversion (the rapid inversion of the nitrogen atom's pyramidal geometry) and hindered rotation around the C-N bonds. At room temperature, these processes are typically fast on the NMR timescale, resulting in time-averaged signals. By lowering the temperature, it may be possible to slow these processes sufficiently to observe distinct signals for otherwise equivalent nuclei, providing valuable information on the energy barriers associated with these conformational changes.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. The mass spectrum of Ethylamine, N-((trimethylsilyl)methyl)- is expected to show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule.

The fragmentation pattern is predicted to be dominated by two main pathways characteristic of silylated amines:

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would lead to the loss of a methyl radical (•CH₃) from the ethyl group, resulting in a prominent ion.

Silyl (B83357) group fragmentation: Cleavage of the Si-C bond or rearrangements involving the trimethylsilyl group are highly characteristic. The formation of the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73 is a very common and often abundant peak in the mass spectra of trimethylsilyl compounds. Another significant fragmentation would be the cleavage of the bond between the bridge methylene and the nitrogen, leading to a [CH₂=N(H)CH₂CH₃]⁺ ion.

Table 3: Predicted Major Ions in the EI Mass Spectrum of Ethylamine, N-((trimethylsilyl)methyl)-

m/zProposed Ion StructureFragmentation Pathway
131[C₆H₁₇NSi]⁺Molecular Ion (M⁺)
116[M - CH₃]⁺Loss of a methyl radical from the ethyl group
86[CH₂=N(H)CH₂Si(CH₃)₃]⁺Alpha-cleavage at the ethyl group
73[Si(CH₃)₃]⁺Cleavage of the Si-CH₂ bond
58[CH₃CH₂NH=CH₂]⁺Cleavage of the CH₂-Si bond

Application in Compound Identification within Complex Mixtures (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying individual components within complex mixtures. nih.gov For silylated amines like "Ethylamine, N-((trimethylsilyl)methyl)-", GC provides the initial separation from the mixture, after which mass spectrometry furnishes a fragmentation pattern that serves as a molecular fingerprint. nih.govnih.gov

The electron ionization (EI) mass spectrum of "Ethylamine, N-((trimethylsilyl)methyl)-" would be characterized by specific fragmentation pathways common to trimethylsilyl compounds and aliphatic amines. nih.gov The primary cleavage, known as alpha-cleavage, is expected to occur at the carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. Another significant fragmentation involves the loss of a methyl radical from the trimethylsilyl group, resulting in an ion at m/z [M-15]+.

Detailed analysis of these fragments allows for the precise identification of the compound, even when it is present in trace amounts within a complex matrix. mdpi.comsincerechemical.com The mass spectrum of the closely related compound, Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-, shows characteristic peaks that aid in understanding the fragmentation patterns. nist.gov

Table 1: Predicted Key Mass Fragments for Ethylamine, N-((trimethylsilyl)methyl)- in GC-MS Analysis

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Fragmentation Pathway
130 [M - CH₃]⁺ Loss of a methyl group from the trimethylsilyl moiety
116 [M - C₂H₅]⁺ Loss of an ethyl group
86 [CH₂=N(H)CH₂Si(CH₃)₃]⁺ Alpha-cleavage
73 [(CH₃)₃Si]⁺ Trimethylsilyl cation
58 [C₂H₅NH=CH₂]⁺ Alpha-cleavage with charge retention on the ethylamine fragment

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of "Ethylamine, N-((trimethylsilyl)methyl)-", a secondary amine, would display characteristic absorption bands corresponding to the vibrations of its specific bonds. nist.gov

Table 2: Characteristic Infrared Absorption Frequencies for Ethylamine, N-((trimethylsilyl)methyl)-

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity
3300 - 3500 N-H Stretch Secondary Amine Medium
2850 - 3000 C-H Stretch Alkyl (CH₃, CH₂) Strong
~1465 C-H Bend CH₂ Variable
~1375 C-H Bend CH₃ Variable
~1250 Si-CH₃ Symmetric Bend Trimethylsilyl Strong
1020 - 1250 C-N Stretch Aliphatic Amine Medium
~840 Si-C Stretch / CH₃ Rock Trimethylsilyl Strong

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

The study of N,N-Dimethyl(trimethylsilyl)amine at 116 K revealed a Si-N bond length of 1.7194(12) Å. rsc.org The geometry at the silicon atom was found to be nearly tetrahedral, while the geometry at the nitrogen atom was slightly non-planar. rsc.org It is reasonable to infer that "Ethylamine, N-((trimethylsilyl)methyl)-" would adopt a similar conformation in the solid state, with comparable bond lengths and angles around the silicon and nitrogen centers. The ethyl group is larger than a methyl group, which might introduce minor steric effects, but the fundamental geometry is expected to be preserved.

Table 3: Crystallographic Data for the Analogous Compound N,N-Dimethyl(trimethylsilyl)amine

Parameter Value
Bond Lengths (Å)
Si-N 1.7194(12)
Si-C 1.868(4) (average)
C-N 1.462(4) (average)
**Bond Angles (°) **
C-N-C 111.95(12)
Si-N-C 122.92(10)
N-Si-C 110.3(7) (average)

Data obtained from the X-ray crystallographic study of N,N-Dimethyl(trimethylsilyl)amine. rsc.org

Other Advanced Spectroscopic Techniques

Electron absorption spectroscopy, typically conducted in the ultraviolet-visible (UV-Vis) range, provides information about the electronic transitions within a molecule. For aliphatic amines like "Ethylamine, N-((trimethylsilyl)methyl)-", the primary electronic transition involves the excitation of a non-bonding electron from the nitrogen lone pair to an anti-bonding sigma orbital (n → σ*).

Studies on simple amines such as methylamine (B109427) and ethylamine have identified absorption bands in the vacuum ultraviolet (VUV) region. researchgate.net For instance, ethylamine exhibits absorption maxima around 5.8 eV (~214 nm) and 7.0 eV (~177 nm). researchgate.net The spectrum of "Ethylamine, N-((trimethylsilyl)methyl)-" is expected to show similar absorption features, corresponding to transitions originating from the nitrogen lone pair. The presence of the silicon atom may slightly perturb the energy levels of the molecular orbitals, potentially causing a small shift in the absorption maxima compared to unsubstituted ethylamine.

Table 4: UV-VUV Absorption Maxima for Related Amines

Compound Absorption Maximum (eV) Absorption Maximum (nm) Transition Type
Methylamine 5.7 218 n → 3s (Rydberg)
Ethylamine 5.8 214 n → 3s (Rydberg)
Ethylamine 7.0 177 n → 3p (Rydberg)

Data sourced from studies on simple alkylamines. researchgate.netnist.gov

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It is particularly effective for observing symmetric vibrations and bonds involving non-polar or weakly polar functional groups. A Raman spectrum of "Ethylamine, N-((trimethylsilyl)methyl)-" would provide additional structural information.

Key features in the Raman spectrum would include the strong, symmetric Si-(CH₃)₃ stretching vibration, which is typically observed as a prominent peak. C-H stretching and bending modes, as well as C-N and C-C skeletal vibrations, would also be present. The N-H stretching vibration, while visible in IR, would also be observable in the Raman spectrum. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. While a specific spectrum for the target compound is not published, data from related molecules like ethylamine and tri-methyl-amine can be used for predictive analysis. chemicalbook.comias.ac.in

Table 5: Predicted Prominent Raman Shifts for Ethylamine, N-((trimethylsilyl)methyl)-

Raman Shift (cm⁻¹) Vibration Type Functional Group Expected Intensity
~3300 N-H Stretch Secondary Amine Weak-Medium
2850 - 3000 C-H Stretch Alkyl (CH₃, CH₂) Strong
~1450 C-H Bend CH₂, CH₃ Medium
1000 - 1200 C-N Stretch Aliphatic Amine Medium
800 - 950 C-C Stretch Ethyl group Medium
500 - 700 Si-C Symmetric Stretch Trimethylsilyl Strong

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

No published studies utilizing DFT or other quantum chemical methods to explore the molecular conformations or electronic structure of Ethylamine (B1201723), N-((trimethylsilyl)methyl)- were found. Such studies would typically provide data on optimized geometries, dihedral angles, bond lengths, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps.

There are no available computational models or theoretical studies predicting the reactivity or mechanistic pathways for reactions involving Ethylamine, N-((trimethylsilyl)methyl)-. This type of research would involve mapping potential energy surfaces, locating transition states, and calculating activation energies for specific chemical transformations.

Analysis of Nucleophilic Properties

Specific data on the gas-phase Lewis basicity of Ethylamine, N-((trimethylsilyl)methyl)-, such as its affinity for Lewis acids like trimethylborane, has not been computationally determined or reported in the literature.

Calculated values for the gas-phase Brønsted proton basicity, such as proton affinity (PA) and gas-phase basicity (GB), are not available for Ethylamine, N-((trimethylsilyl)methyl)-.

A quantitative computational analysis detailing the specific steric and electronic effects influencing the reactivity of the amine group in Ethylamine, N-((trimethylsilyl)methyl)- has not been documented. Such an analysis would typically involve calculating steric parameters (e.g., cone angles, buried volume) and electronic parameters (e.g., atomic charges, orbital coefficients).

Molecular Dynamics (MD) Simulations

As of the latest available research, specific Molecular Dynamics (MD) simulation studies focusing exclusively on Ethylamine, N-((trimethylsilyl)methyl)- are not readily found in publicly accessible scientific literature. While MD simulations are a powerful tool for understanding the behavior of molecules at an atomic level, it appears that this particular compound has not yet been the subject of dedicated simulation studies.

Generally, MD simulations of similar organosilicon compounds or amines would involve the use of sophisticated force fields to model the interatomic and intramolecular forces. These simulations could provide insights into various properties such as:

Conformational analysis: Determining the most stable three-dimensional structures of the molecule.

Transport properties: Predicting diffusion coefficients, viscosity, and thermal conductivity.

Solvation dynamics: Understanding how the molecule interacts with different solvents.

The development of a specific and accurate force field for Ethylamine, N-((trimethylsilyl)methyl)- would be a critical first step for any future MD simulation studies. This would typically involve quantum mechanical calculations to determine parameters like partial charges and bond force constants.

Table 1: Hypothetical Parameters for a Molecular Dynamics Simulation of Ethylamine, N-((trimethylsilyl)methyl)-

ParameterHypothetical Value/Method
Force FieldGeneral Amber Force Field (GAFF) or similar
Water ModelTIP3P or SPC/E
EnsembleNPT (Isothermal-isobaric)
Temperature298 K
Pressure1 atm
Simulation Time>100 ns
Integration Timestep2 fs
Non-bonded Cutoff10 Å
Long-range ElectrostaticsParticle Mesh Ewald (PME)

This table is for illustrative purposes only and does not represent actual published data.

Without dedicated studies, any discussion on the specific molecular dynamics of Ethylamine, N-((trimethylsilyl)methyl)- would be speculative. Future research in this area would be valuable for a more complete understanding of its behavior in various environments.

Correlation with Experimental Data for Predictive Modeling

Predictive modeling, often utilizing Quantitative Structure-Property Relationship (QSPR) models, is a valuable computational tool in chemistry. These models aim to establish a mathematical relationship between the structural or physicochemical properties of a molecule and a particular experimental value.

For Ethylamine, N-((trimethylsilyl)methyl)-, there is a notable lack of published research specifically detailing the development and validation of predictive models for its properties. While general QSPR models exist for classes of amines or organosilicon compounds, their applicability and accuracy for this specific molecule have not been documented. nih.gov

A typical workflow for developing a predictive model for a property of Ethylamine, N-((trimethylsilyl)methyl)-, such as its boiling point or density, would involve the following steps:

Data Collection: Gathering a dataset of molecules with known experimental values for the property of interest, including Ethylamine, N-((trimethylsilyl)methyl)- and structurally related compounds.

Descriptor Calculation: Computing a large number of molecular descriptors (e.g., topological, electronic, quantum-chemical) for each molecule in the dataset.

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a model that correlates the descriptors with the experimental property.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

Table 2: Potential Molecular Descriptors for QSPR Modeling of Ethylamine, N-((trimethylsilyl)methyl)-

Descriptor TypeExample Descriptor
ConstitutionalMolecular Weight, Number of Silicon Atoms
TopologicalWiener Index, Balaban Index
GeometricalMolecular Surface Area, Molecular Volume
ElectrostaticDipole Moment, Partial Charges
Quantum-ChemicalHOMO/LUMO Energies, Mulliken Charges

This table lists general descriptor types and is not based on a specific published model for the target compound.

The correlation of computational predictions with experimental data is crucial for validating and refining these models. For instance, a predictive model for the refractive index of silylated amines would be considered robust if its predictions for Ethylamine, N-((trimethylsilyl)methyl)- closely match experimentally measured values. At present, such specific correlative studies for this compound are not available in the scientific literature. The development of such models would be beneficial for predicting the properties of new, related compounds and for guiding experimental work.

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Routes

Future research will likely focus on developing more efficient, cost-effective, and environmentally benign methods for synthesizing Ethylamine (B1201723), N-((trimethylsilyl)methyl)- and related silylmethylamines. Traditional methods often rely on reagents that are not ideal from a green chemistry perspective.

A significant research avenue is the application of green chemistry principles to the synthesis of this compound. This involves exploring alternative reagents, solvents, and energy inputs to minimize environmental impact. researchgate.netmdpi.com

Key areas for exploration include:

Catalytic N-Alkylation: Moving away from stoichiometric alkylating agents, research could focus on catalytic routes. For instance, the development of non-noble metal catalysts, such as those based on cobalt or copper, could enable the reductive amination of formaldehyde (B43269) equivalents with ethylamine, followed by silylation. rsc.org Another approach is the catalytic N-methylation of ammonia (B1221849) or amines using carbon dioxide as a renewable C1 source, a strategy that could be adapted for this compound's synthesis. researchgate.net

Use of Greener Solvents: Replacing conventional volatile organic compounds with more sustainable alternatives is crucial. Research could investigate the use of bio-based solvents like ethanol (B145695) or 2-methyltetrahydrofuran, which have been shown to be effective in related amine syntheses. rsc.org

Chemoenzymatic Strategies: Combining chemical and enzymatic steps offers a powerful green methodology. For example, a chemical step to form the core structure could be followed by an enzymatic resolution or modification, leveraging the high selectivity of biocatalysts like lipases under mild conditions. rsc.org

Table 1: Comparison of Conventional vs. Green Synthetic Approaches
ParameterConventional ApproachPotential Green Chemistry Approach
Carbon SourcePetroleum-based alkyl halidesRenewable sources like CO2 or biomass-derived aldehydes rsc.orgresearchgate.net
CatalystOften stoichiometric reagentsReusable non-noble metal catalysts (e.g., Co, Cu) or biocatalysts rsc.orgresearchgate.net
SolventVolatile organic compounds (VOCs)Bio-based solvents (e.g., ethanol) or solvent-free conditions rsc.org
ByproductsStoichiometric salt wasteWater or other benign molecules

Exploration of Undiscovered Reactivity Modes

The primary known reactivity of N-((trimethylsilyl)methyl)amines involves their role as precursors to azomethine ylides. researchgate.netorgsyn.orgmdpi.com Future research will undoubtedly seek to expand upon this and uncover new modes of chemical behavior.

The ability to generate azomethine ylides in situ from Ethylamine, N-((trimethylsilyl)methyl)- is a powerful tool for constructing complex molecules. wikipedia.org Azomethine ylides are nitrogen-based 1,3-dipoles that readily undergo cycloaddition reactions. wikipedia.org

A key application is in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to synthesize five-membered nitrogen-containing heterocycles like pyrrolidines. researchgate.netmdpi.comwikipedia.org This reaction is valuable because it can be highly stereo- and regioselective, potentially creating multiple new stereocenters in a single step. wikipedia.org Future work could focus on:

Asymmetric Catalysis: Developing chiral catalysts that can induce enantioselectivity in the cycloaddition reactions, leading to the synthesis of optically active pyrrolidine (B122466) derivatives, which are common scaffolds in pharmaceuticals.

Tandem Reactions: Designing one-pot reaction sequences where the in situ formation of the pyrrolidine ring is followed by further transformations, increasing molecular complexity in an efficient manner.

Novel Dipolarophiles: Expanding the scope of the reaction by exploring a wider range of electron-deficient partners to generate novel and diverse heterocyclic structures.

Table 2: Research Directions in Catalytic Applications
Research AvenueObjectivePotential Impact
Asymmetric [3+2] CycloadditionSynthesize enantiomerically pure pyrrolidinesAccess to chiral ligands and pharmaceutical intermediates wikipedia.org
Tandem Reaction DesignIncrease molecular complexity in a single operationImproved efficiency and atom economy in organic synthesis
Exploration of New DipolarophilesCreate novel heterocyclic scaffoldsDiscovery of new bioactive molecules and functional materials mdpi.com

Expansion of Applications in Materials Science and Advanced Technologies

Organosilicon compounds are of significant interest in materials science, and Ethylamine, N-((trimethylsilyl)methyl)- is no exception. ontosight.ai Its bifunctional nature—containing both an amine group for further reaction and a silyl (B83357) group for surface anchoring or polymer integration—opens up numerous possibilities.

Future research in this area could include:

Surface Modification: The compound could be used as a coupling agent to modify the surfaces of materials like silica (B1680970), glass, or metal oxides. ajol.inforesearchgate.netresearchgate.net The trimethylsilyl (B98337) group can be engineered to anchor to surface hydroxyl groups, leaving the ethylamine moiety exposed. This functionalized surface could then be used to attach biomolecules, polymers, or nanoparticles, altering properties like wettability, biocompatibility, and adhesion.

Silicon-Containing Polymers: Incorporation of this molecule as a monomer or additive in polymerization reactions could lead to novel silicon-containing polymers. ontosight.ai Such materials could exhibit enhanced thermal stability, chemical resistance, or unique optical properties.

Precursor for Thin Films: Ethylamine, N-((trimethylsilyl)methyl)- could be investigated as a precursor in chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes to create silicon carbonitride (SiCN) thin films, which are known for their hardness and stability.

Integration of Advanced Computational Modeling for Predictive Chemistry and Rational Design

Advanced computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for predicting the behavior of molecules and guiding experimental work. nih.govresearchgate.net Applying these methods to Ethylamine, N-((trimethylsilyl)methyl)- can accelerate discovery and provide deep mechanistic insights. nih.gov

Future computational studies could focus on:

Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways for the formation of azomethine ylides to understand the factors controlling reactivity and selectivity. rsc.org

Predicting Electronic and Optical Properties: Using DFT to calculate the electronic structure, frontier molecular orbitals (HOMO/LUMO), and potential optical properties of the molecule and its derivatives. nih.govmdpi.com This can help in designing molecules for specific applications in electronics or materials science.

Modeling Surface Interactions: Simulating the adsorption and binding of Ethylamine, N-((trimethylsilyl)methyl)- on various surfaces to predict the stability and structure of self-assembled monolayers, aiding in the rational design of functionalized materials. rsc.org

By integrating these computational approaches, researchers can screen potential applications and synthetic routes in silico, saving time and resources while building a more fundamental understanding of the compound's chemical nature. nih.govresearchgate.net

Q & A

Basic: What synthetic strategies are effective for preparing Ethylamine, N-((trimethylsilyl)methyl)-?

The synthesis of this compound typically involves silylation of primary amines. A common approach is the reaction of ethylamine with chloromethyltrimethylsilane in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution. For example, describes analogous syntheses of trimethylsilyl-containing amines via alkylation of amines with silylated electrophiles under inert conditions . Purification often requires column chromatography or distillation due to the volatility of silylated derivatives.

Basic: How can the purity and structural integrity of this compound be validated post-synthesis?

Combined spectroscopic techniques are essential:

  • NMR : Characteristic signals for the trimethylsilyl group (δ ~0.1–0.3 ppm for 1^1H; δ ~5–15 ppm for 13^13C) and ethylamine backbone (δ ~1.2–2.8 ppm for CH2_2 groups).
  • GC-MS : Derivatization with agents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) enhances volatility for analysis (see derivatization methods in ) .
  • FT-IR : Confirm N-H stretches (~3300 cm1^{-1}) and Si-C bonds (~1250 cm1^{-1}).

Advanced: What thermodynamic properties govern the stability of Ethylamine, N-((trimethylsilyl)methyl)- under varying conditions?

Thermodynamic stability can be inferred from entropy (ΔS\Delta S^\circ) and enthalpy (ΔH\Delta H^\circ) data for analogous silylated amines. provides thermochemical values (e.g., ΔS\Delta S^\circ ≈ 114–134 J/mol·K for gas-phase clustering reactions), suggesting sensitivity to temperature and solvent polarity . Computational modeling (DFT or MD simulations) can predict decomposition pathways, particularly hydrolysis of the Si-CH2_2-N moiety in aqueous environments.

Advanced: How do steric and electronic effects of the trimethylsilyl group influence reaction kinetics?

The trimethylsilyl group introduces steric hindrance and electron-donating effects, altering reaction pathways. highlights dimerization kinetics of silyl-substituted o-quinodimethanes, where bulky substituents slow reaction rates but stabilize intermediates via hyperconjugation . For Ethylamine derivatives, these effects may suppress nucleophilic reactivity at the amine site while enhancing stability in cross-coupling reactions.

Basic: What precautions are critical when handling this compound in laboratory settings?

  • Storage : Under inert gas (argon/nitrogen) at low temperatures (−20°C) to prevent hydrolysis ( emphasizes moisture sensitivity for similar amines) .
  • Safety : Use PPE (gloves, goggles) and fume hoods; avoid contact with protic solvents.

Advanced: How can photoelectron spectroscopy elucidate electronic properties of this compound?

Photoelectron spectroscopy (PES) reveals ionization potentials (IPs) of lone-pair electrons on nitrogen. shows IP reductions of 0.46–0.57 eV when primary amines are converted to secondary amines, providing insight into electronic effects of silyl substitution . Comparative PES studies with non-silylated ethylamine derivatives could quantify the electron-donating impact of the trimethylsilyl group.

Basic: What chromatographic methods optimize separation of this compound from reaction byproducts?

  • HPLC : Use C18 columns with acetonitrile/water gradients.
  • GC : Employ non-polar stationary phases (e.g., DB-5) and slow temperature ramps to resolve volatile silylated products (see for GC parameters) .

Advanced: Are there contradictions in reported spectroscopic data for silylated amines, and how can they be resolved?

Discrepancies in NMR chemical shifts (e.g., Si-CH2_2-N vs. Si-CH3_3) may arise from solvent effects or concentration-dependent aggregation. and provide comparative data for structurally similar compounds, advocating for standardized solvent systems (e.g., CDCl3_3) and low concentrations to minimize shifts .

Advanced: What role does this compound play in catalytic systems or organometallic chemistry?

The Si-CH2_2-N moiety can act as a ligand precursor. describes silylated amines coordinating to transition metals (e.g., Pd, Pt), where the silyl group stabilizes low oxidation states via σ-donation . Catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) warrants exploration.

Basic: How does the compound's logP value inform solvent selection for reactions?

The trimethylsilyl group increases hydrophobicity. Predicted logP values (using software like ACD/Labs) likely exceed 2.5, favoring non-polar solvents (toluene, hexane) for reactions. ’s thermochemical data supports solubility in aprotic media .

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